![molecular formula C9H6ClN5 B3039125 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonitrile CAS No. 98592-51-9](/img/structure/B3039125.png)
5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonitrile
Overview
Description
This compound is a type of organic compound known as phenylpyrazoles . It consists of a pyrazole bound to a phenyl group . It is used as a laboratory chemical .
Molecular Structure Analysis
The molecular formula of this compound is C10H7ClN4 . It has a molecular weight of 218.64 . The structure includes a pyrazole ring bound to a phenyl group .Physical And Chemical Properties Analysis
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has a boiling point of 494.8±45.0 °C and a density of 1.30±0.1 g/cm3 .Scientific Research Applications
Synthetic Pathways and Derivatives
The compound 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonitrile and its derivatives play a significant role in synthetic chemistry. Research has explored various synthetic pathways for related compounds. For instance, Albert (1973) described the synthesis of 4-amino-1-(2- and 3-)methyl-1,2,3-triazole-5-carbaldehydes, highlighting the critical role of catalytic hydrogenation over palladium in hydrochloric acid for these processes (Albert & Taguchi, 1973). Additionally, Albert (1973) also discussed the synthesis of 4-amino-5-aminomethyl-1,2,3-triazoles, indicating the versatility of this chemical scaffold (Albert, 1973).
Photophysical and Spectroscopic Properties
The photophysical and spectroscopic properties of similar triazole derivatives have been studied extensively. Singh et al. (2017) synthesized a new fluorescent derivative containing the 1,2,3-triazole moiety and investigated its spectroscopic, electronic, and photophysical properties using density functional theory calculations. This highlights the potential of these compounds in applications requiring specific optical properties (Singh, Singh, & Khurana, 2017).
Antiproliferative and Antimicrobial Potential
The antiproliferative and antimicrobial properties of 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonitrile derivatives are notable. Pokhodylo et al. (2020) discussed the anticancer potential of compounds based on 5-amino-1-aryl-1H-1,2,3-triazoles scaffolds, demonstrating their efficacy against various cancer cell lines (Pokhodylo, Shyyka, Finiuk, & Stoika, 2020). Similarly, Ibrahim et al. (2008) highlighted the antifungal activity of novel polyheterocyclic compounds containing fused 1,2,4-triazine moiety, a related chemical structure (Ibrahim et al., 2008).
Interaction with Biological Macromolecules
The interactions of 1,2,3-triazoles with biological macromolecules have been a subject of study, providing insights into potential biomedical applications. Liu et al. (2020) investigated the binding properties of two new 1,2,3-triazole derivatives with biomacromolecules like human serum albumin, bovine hemoglobin, and DNA. This research is crucial for understanding the bioactivity and drug design potential of these compounds (Liu et al., 2020).
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle it with appropriate safety measures, including wearing protective gloves, clothing, eye protection, and face protection .
properties
IUPAC Name |
5-amino-1-(4-chlorophenyl)triazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN5/c10-6-1-3-7(4-2-6)15-9(12)8(5-11)13-14-15/h1-4H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMYTGDAJQHFNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=N2)C#N)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324157 | |
Record name | 5-amino-1-(4-chlorophenyl)triazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301324157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24781130 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonitrile | |
CAS RN |
98592-51-9 | |
Record name | 5-amino-1-(4-chlorophenyl)triazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301324157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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